2-Bromo-4-methoxyphenylboronic acid pinacol ester
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Overview
Description
2-Bromo-4-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its molecular structure, which includes a bromine atom, a methoxy group, and a boronic ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid and pinacol.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Acids and Bases: Employed in hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
2-Bromo-4-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Bromo-4-methoxyphenylboronic acid pinacol ester exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to the halide, forming a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromomethylphenylboronic acid pinacol ester
- 3-Bromomethylphenylboronic acid pinacol ester
- 2-Hydroxyphenylboronic acid pinacol ester
Uniqueness
2-Bromo-4-methoxyphenylboronic acid pinacol ester is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination allows for selective reactivity and functionalization, making it a versatile intermediate in organic synthesis. The methoxy group can influence the electronic properties of the compound, enhancing its reactivity in certain reactions compared to similar compounds without this substituent.
Properties
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGQTXDOYJDBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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